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Compound of Interest

Compound Name: AZD8421

Cat. No.: B12373785 Get Quote

This in-depth technical guide provides a comprehensive overview of the discovery, chemical

synthesis, and mechanism of action of AZD8421, a potent and highly selective second-

generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed to address acquired

resistance to CDK4/6 inhibitors in breast cancer and to treat cancers with high levels of cyclin E

(CCNE1) amplification, AZD8421 represents a significant advancement in the field of targeted

cancer therapy. This document is intended for researchers, scientists, and drug development

professionals.

Discovery and Rationale
The development of AZD8421 was driven by the clinical need to overcome resistance to

CDK4/6 inhibitors, a common challenge in the treatment of ER-positive breast cancer.[1] CDK2,

a serine/threonine kinase, plays a crucial role in the G1/S transition of the cell cycle and is

often hyperactivated in CDK4/6 inhibitor-resistant tumors and in cancers with CCNE1

amplification, such as certain ovarian and uterine cancers.[1][2] First-generation CDK2

inhibitors were hampered by poor selectivity, leading to off-target effects and unacceptable

toxicity in clinical trials.[1]

AstraZeneca employed a structure-enabled medicinal chemistry approach to discover

AZD8421.[1] Starting from a purine-based scaffold, the research team systematically optimized

the molecule to achieve high potency and exceptional selectivity for CDK2 over other cyclin-

dependent kinases, particularly the closely related CDK1, as well as CDK4, CDK6, and CDK9.

[1][3] X-ray co-crystal structures of AZD8421 bound to CDK2 and the CDK2/Cyclin E complex

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12373785?utm_src=pdf-interest
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://www.researchgate.net/publication/379635333_Abstract_ND06_First_disclosure_of_AZD8421_a_highly_selective_CDK2_inhibitor_to_address_resistance_to_CDK46_inhibitors_in_breast_and_CCNE1-high_cancers
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01478
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


were instrumental in elucidating the structural basis for its high selectivity.[1] A key interaction

was identified between AZD8421 and Lys89, a residue specific to the CDK2 ATP-binding

pocket, which is crucial for its selectivity over CDK9.[1]

Chemical Synthesis Pathway
The synthesis of AZD8421 is a five-step process commencing from the commercially available

starting material, 6-chloro-2-fluoro-9H-purine.[3] The detailed synthetic route is outlined below.

Synthesis of Intermediate 32
Alkylation of 6-chloro-2-fluoro-9H-purine (31) with iodoethane in the presence of potassium

carbonate as a base yields 6-chloro-2-fluoro-9-ethyl-9H-purine (32). The reaction proceeds with

a 60% yield.[3]

Synthesis of Intermediate 33
A selective nucleophilic aromatic substitution (SNAr) at the C6 position of the purine ring is

achieved by reacting intermediate 32 with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.

Diisopropylethylamine (DIPEA) is used as a base, affording intermediate 33 in 59% yield.[3]

Synthesis of Intermediate 34
The second SNAr reaction occurs at the C2 position, displacing the fluorine atom with

(2R,3S)-3-aminopentan-2-ol. This step results in the formation of intermediate 34 with a 63%

yield.[3]

Synthesis of Intermediate 35
The tert-butyloxycarbonyl (BOC) protecting group on the pyrrolidine ring of intermediate 34 is

removed using hydrochloric acid (HCl) to yield the HCl salt of the amine (35).[3]

Synthesis of AZD8421 (11)
The final step involves the reaction of intermediate 35 with ethylsulfamoyl chloride in the

presence of triethylamine to form AZD8421 (11). This concluding step has a yield of 53%.[3]
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Starting Material

Step 1: Alkylation

Step 2: SNAr at C6

Step 3: SNAr at C2

Step 4: BOC Deprotection

Step 5: Sulfamoylation

6-chloro-2-fluoro-9H-purine

Intermediate 32
(6-chloro-2-fluoro-9-ethyl-9H-purine)

Iodoethane, K2CO3
(60% yield)

Intermediate 33

tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, DIPEA
(59% yield)

Intermediate 34

(2R,3S)-3-aminopentan-2-ol
(63% yield)

Intermediate 35 (HCl salt)

HCl

AZD8421 (11)

Ethylsulfamoyl chloride, Et3N
(53% yield)
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Mechanism of Action and Signaling Pathway
AZD8421 is an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of

CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma

protein (Rb).[4] The phosphorylation of Rb is a critical step for the cell to progress from the G1

phase to the S phase of the cell cycle. Inhibition of Rb phosphorylation by AZD8421 leads to

cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.[4][5] In cells

with high levels of CCNE1, where CDK2 activity is often elevated, this inhibition can also

induce senescence.[4][5]
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Biological Activity and Data
AZD8421 demonstrates potent and selective inhibition of CDK2 in various assays. The

following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of AZD8421
Target Assay Type IC50 (nM)

Selectivity vs.
CDK2

CDK2 NanoBRET 9 -

CDK1 NanoBRET >450 >50-fold

CDK4 NanoBRET >9000 >1000-fold

CDK6 NanoBRET >9000 >1000-fold

CDK9 Phospho-substrate >19,200 >327-fold

Data sourced from multiple references.[3][4][6]

Table 2: Cellular Activity of AZD8421
Cell Line Assay Type IC50 (nM)

OVCAR3 (CCNE1 amplified) Cell Proliferation 69

Data sourced from multiple references.[4][6]

Experimental Protocols
In-Cell NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based

assay that measures the interaction between two proteins in live cells. For AZD8421, this

assay was crucial for determining its binding affinity and selectivity for CDK2.

Principle: The assay utilizes a NanoLuc luciferase-tagged CDK protein (the "donor") and a

fluorescently labeled tracer that binds to the same protein (the "acceptor"). When the tracer is

bound to the CDK, the energy from the luciferase is transferred to the tracer, resulting in a
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BRET signal. A test compound, such as AZD8421, competes with the tracer for binding to the

CDK. A decrease in the BRET signal is proportional to the displacement of the tracer by the test

compound, allowing for the determination of the compound's potency (IC50).

General Protocol:

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are typically

used. Cells are co-transfected with plasmids encoding the NanoLuc-CDK fusion protein and

a HaloTag-fused protein (as a control).

Cell Plating: Transfected cells are plated in a 96-well or 384-well plate.

Compound Addition: A serial dilution of AZD8421 is added to the wells.

Tracer and Substrate Addition: The HaloTag ligand (the acceptor) and the NanoLuc substrate

are added to the wells.

Signal Measurement: The plate is read on a luminometer capable of measuring both the

donor (luciferase) and acceptor (fluorescent) emission wavelengths.

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor

emission. The IC50 value is determined by plotting the BRET ratio against the compound

concentration and fitting the data to a dose-response curve.
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Clinical Development
AZD8421 has progressed into a Phase I/IIa clinical trial (NCT06188520) to evaluate its safety,

tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in

combination with other targeted agents.[1] The trial is focused on patients with ER+/HER2-

advanced breast cancer and high-grade serous ovarian cancer.[7]

Conclusion
AZD8421 is a highly potent and selective CDK2 inhibitor discovered through a rigorous

structure-based drug design process. Its well-defined chemical synthesis pathway, clear

mechanism of action, and strong preclinical data have paved the way for its clinical evaluation.

As a next-generation targeted therapy, AZD8421 holds the potential to address significant

unmet medical needs in oncology, particularly for patients with cancers that have developed

resistance to existing treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of clinical candidate AZD8421, a potent and highly selective CDK2 inhibitor -
American Chemical Society [acs.digitellinc.com]

2. researchgate.net [researchgate.net]

3. pubs.acs.org [pubs.acs.org]

4. ClinicalTrials.gov [clinicaltrials.gov]

5. medchemexpress.com [medchemexpress.com]

6. clinicaltrials.eu [clinicaltrials.eu]

7. AZD-8421 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

To cite this document: BenchChem. [AZD8421: A Technical Guide to its Discovery and
Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://synapse.patsnap.com/drug/70236b484fcd44c79f99b51b688b2490
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://www.benchchem.com/product/b12373785?utm_src=pdf-body
https://www.benchchem.com/product/b12373785?utm_src=pdf-custom-synthesis
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://acs.digitellinc.com/p/s/discovery-of-clinical-candidate-azd8421-a-potent-and-highly-selective-cdk2-inhibitor-620211
https://www.researchgate.net/publication/379635333_Abstract_ND06_First_disclosure_of_AZD8421_a_highly_selective_CDK2_inhibitor_to_address_resistance_to_CDK46_inhibitors_in_breast_and_CCNE1-high_cancers
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01478
https://clinicaltrials.gov/study/NCT06188520
https://www.medchemexpress.com/azd8421.html
https://clinicaltrials.eu/drug/azd8421/
https://synapse.patsnap.com/drug/70236b484fcd44c79f99b51b688b2490
https://www.benchchem.com/product/b12373785#azd8421-discovery-and-chemical-synthesis-pathway
https://www.benchchem.com/product/b12373785#azd8421-discovery-and-chemical-synthesis-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b12373785#azd8421-discovery-and-chemical-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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